![molecular formula C17H27BO4 B2679161 2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246911-69-1](/img/structure/B2679161.png)
2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether and the boronic ester. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The phenyl group would likely contribute to the compound’s aromaticity, while the ether and boronic ester groups could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ether and boronic ester groups. The ether group might participate in reactions such as cleavage or substitution, while the boronic ester could undergo reactions with compounds containing hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and boronic ester groups could affect its solubility, while the phenyl group could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Precision Synthesis of Polymers
Yokozawa and colleagues (2011) utilized a related dioxaborolane in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization. Their approach yielded polymers with a narrow molecular weight distribution and almost perfect regioregularity, highlighting the role of dioxaborolanes in facilitating precise polymer synthesis Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization.
Synthesis of Boronic Acid Derivatives
Spencer and colleagues (2002) synthesized ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives from a similar dioxaborolane compound. Their work provides insights into the synthesis of functionalized boronic acids, which are valuable in medicinal chemistry and material science Synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives.
Crystal Structure Analysis
Seeger and Heller (1985) determined the crystal structure of a related 2-aminophenoxy dioxaborolane, which was synthesized from 2-ethoxy dioxaborolane. Their study provided valuable information on the structural aspects of dioxaborolanes, contributing to our understanding of their chemical behavior and potential applications in designing new materials Die Kristallstruktur von 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl- 1,3,2-dioxaborolan, C12H18BNO3.
Enhanced Brightness in Nanoparticles
Fischer, Baier, and Mecking (2013) explored the use of a bromo-phenyl-dioxaborolane complex in the synthesis of enhanced brightness emission-tuned nanoparticles. This study underscores the potential of dioxaborolanes in developing advanced optical materials with tailored properties Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2-ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO4/c1-6-19-11-12-20-13-14-9-7-8-10-15(14)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWMAGYLOIRXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COCCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)
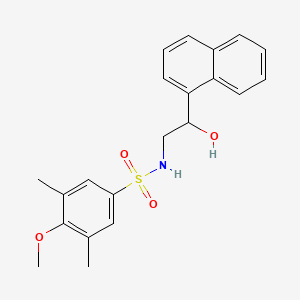
![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)
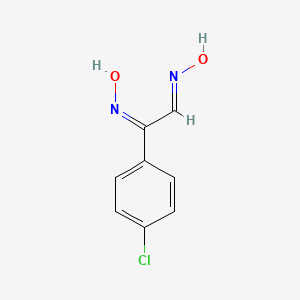
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2679085.png)
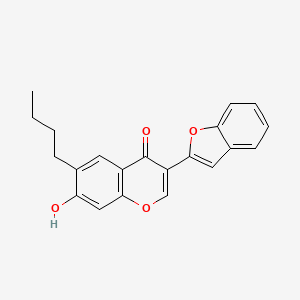
![3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B2679087.png)

![ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2679089.png)
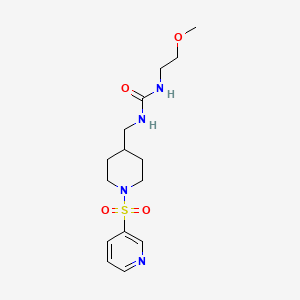
![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)
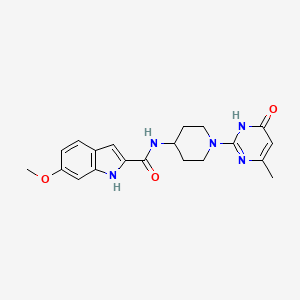
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2679101.png)